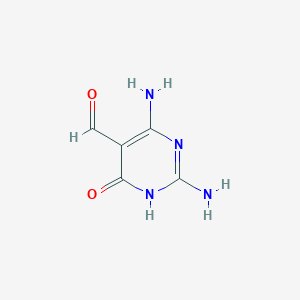

2,4-Diamino-6-hydroxypyrimidine-5-carbaldehyde

Overview

Description

2,4-Diamino-6-hydroxypyrimidine-5-carbaldehyde , also known by its CAS Number 88075-70-1 , is a chemical compound with the molecular formula C₅H₆N₄O₂ . It has a molecular weight of 154.13 g/mol . This compound is characterized by its unique structure, which combines amino and hydroxyl groups on a pyrimidine ring .

Molecular Structure Analysis

The molecular structure of 2,4-Diamino-6-hydroxypyrimidine-5-carbaldehyde consists of a pyrimidine ring with two amino groups (at positions 2 and 4) and a hydroxyl group (at position 6). The aldehyde functional group is attached to the carbon at position 5. The InChI code for this compound is: 1S/C5H6N4O2/c6-3-2(1-10)4(11)9-5(7)8-3/h1H,(H5,6,7,8,9,11) .

Scientific Research Applications

Food Contact Material Safety

The safety evaluation of 2,4-diamino-6-hydroxypyrimidine for use in food contact materials has been conducted. It was concluded that there is no safety concern for the consumer when used only in rigid poly(vinyl chloride) (PVC) in contact with non-acidic and non-alcoholic aqueous food, ensuring migration is up to 5 mg/kg food (Flavourings, 2009).

Corrosion Inhibition

Research into the adsorption and inhibition effect of 2,4-diamino-6-hydroxypyrimidine for mild steel corrosion in HCl medium highlights its potential as a corrosion inhibitor. The study used various methods including potentiodynamic measurements and electrochemical experiments, demonstrating its effectiveness in corrosion inhibition (Reşit Yıldız, 2018).

Synthetic Precursors for Antitumor Agents

2,4-Diamino-6-hydroxypyrimidine derivatives are investigated as synthetic precursors for antitumor agents. The study focuses on the synthesis methods such as the Vilsmeier reaction to produce oxopyrimidine-5-carbaldehydes, which show promise in this area (A. V. Erkin & V. Krutikov, 2004).

Heterocyclic Compound Synthesis

The research into the one-pot four-component reaction of unsymmetrical 1-Methylbarbituric Acid with BrCN and various aldehydes in the presence of Et3N or Pyridine shows the synthesis of novel heterocyclic compounds. This study highlights the diverse applications of 2,4-diamino-6-hydroxypyrimidine-5-carbaldehyde in synthesizing complex organic molecules (Mohammad Jalilzadeh & N. N. Pesyan, 2011).

Recyclization Reactions

Investigations into the recyclization reactions of 1-alkylpyrimidinium salts demonstrate the potential of 2,4-diamino-6-hydroxypyrimidine derivatives in organic synthesis, showcasing their role in forming new pyrimidine structures through recyclization processes (R. Vardanyan et al., 2011).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 2,4-Diamino-6-hydroxypyrimidine-5-carbaldehyde is GTP cyclohydrolase I , which is the rate-limiting enzyme in de novo pterin synthesis .

Mode of Action

2,4-Diamino-6-hydroxypyrimidine-5-carbaldehyde acts as a specific inhibitor of GTP cyclohydrolase I . By inhibiting this enzyme, the compound interferes with the synthesis of tetrahydrobiopterin (BH4), a cofactor essential for the production of nitric oxide (NO) and several neurotransmitters .

Result of Action

The primary molecular effect of 2,4-Diamino-6-hydroxypyrimidine-5-carbaldehyde is the reduction in the levels of BH4 and nitric oxide . This can have various cellular effects, depending on the specific roles of these molecules in different cell types .

properties

IUPAC Name |

2,4-diamino-6-oxo-1H-pyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O2/c6-3-2(1-10)4(11)9-5(7)8-3/h1H,(H5,6,7,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UARQZTIUTBJHGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=C(N=C(NC1=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70389930 | |

| Record name | 2,4-diamino-6-hydroxypyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Diamino-6-hydroxypyrimidine-5-carbaldehyde | |

CAS RN |

88075-70-1 | |

| Record name | 2,4-diamino-6-hydroxypyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

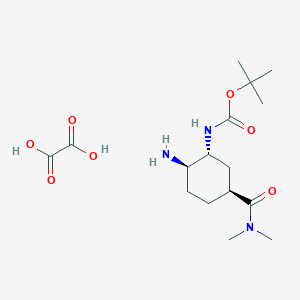

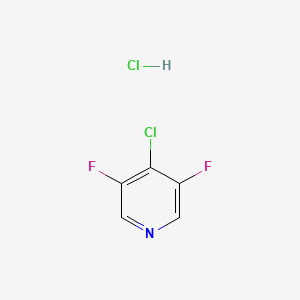

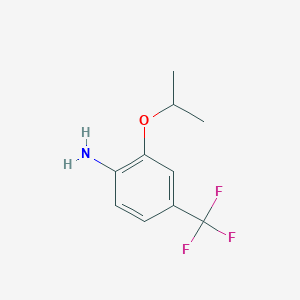

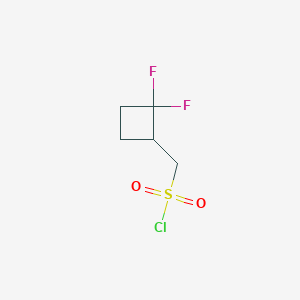

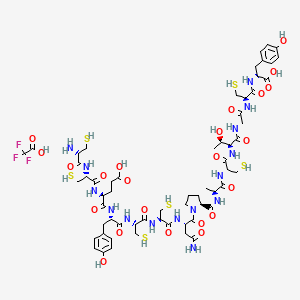

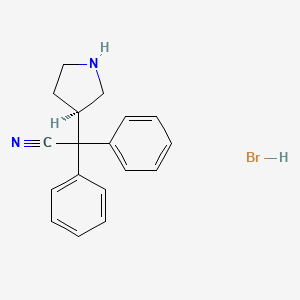

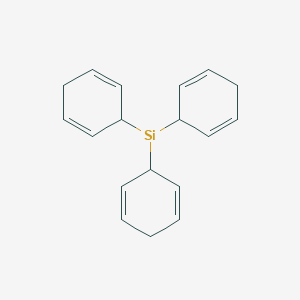

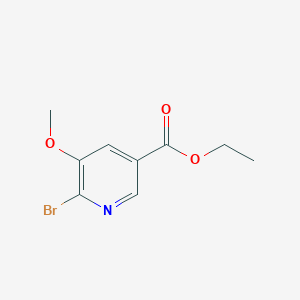

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.